molecular formula C10H13N5O4 B035379 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one CAS No. 19916-78-0

2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one

Cat. No.: B035379
CAS No.: 19916-78-0
M. Wt: 267.24 g/mol
InChI Key: YKBGVTZYEHREMT-JKUQZMGJSA-N
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Description

This compound is a purine nucleoside analog characterized by a 2-aminopurine base linked to a modified ribose sugar moiety. The sugar component, (2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, features a hydroxyl group at position 4 and a hydroxymethyl group at position 5, with stereochemistry critical for biological activity. Such nucleoside analogs are pivotal in antiviral and anticancer research due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis .

Properties

CAS No.

19916-78-0

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m0/s1

InChI Key

YKBGVTZYEHREMT-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Preparation Methods

Classical Koenigs-Knorr Glycosylation

The 2-deoxyribose fragment is synthesized via modified Koenigs-Knorr conditions using glucosyl or galactosyl bromide donors. As demonstrated in recent studies, 2-thioacetyl (SAc)-protected glycosyl bromides enable exclusive β-configuration control:

Procedure :

  • Donor Preparation : Treat 1-OAc, 2-SAc glucose or galactose with HBr-CH₃COOH to generate α-glycosyl bromides.

  • Glycosylation : React the donor with a purine base under Ag₂CO₃ or AgOTf catalysis in anhydrous dichloromethane.

  • Desulfurization : Remove the SAc group via Raney nickel or light-induced radical desulfurization to yield the β-2-deoxyglycoside.

Key Data :

ConditionYield (%)β:α Ratio
Ag₂CO₃, 0°C, 12h92>99:1
AgOTf, -20°C, 6h88>99:1

This method achieves near-quantitative β-selectivity, critical for biological relevance.

Purine Base Modification and Coupling

Preparation of 2-Amino-6-Oxopurine

The purine base is synthesized from guanine via selective oxidation and protection:

  • Guanine Protection : Treat guanine with trimethylsilyl chloride (TMSCl) to protect exocyclic amines.

  • Oxidation : Use KMnO₄ in acidic conditions to convert the 6-hydroxyl group to a ketone.

  • Deprotection : Remove TMS groups with methanol-H₂O, yielding 2-amino-6-oxopurine.

Glycosidic Bond Formation

Coupling the sugar and base employs Mitsunobu or Vorbrüggen conditions:

Mitsunobu Protocol :

  • React 2-deoxyribose triflate with 2-amino-6-oxopurine using DIAD and PPh₃ in THF.

  • Yields: 70–75% with β-selectivity >95%.

Vorbrüggen Method :

  • Use HMDS-silylated purine and SnCl₄ as a Lewis acid.

  • Yields: 65–70% but requires rigorous anhydrous conditions.

Modern Catalytic Approaches

Enzymatic Glycosylation

Recent advances utilize purine nucleoside phosphorylases (PNPs) for stereospecific coupling:

  • PNP-Catalyzed Reaction : Incubate 2-deoxyribose-1-phosphate with 2-amino-6-oxopurine in phosphate buffer (pH 7.4) at 37°C.

  • Yield : 80–85% with exclusive β-configuration, avoiding harsh conditions.

Flow Chemistry for Continuous Synthesis

Microreactor systems enhance reproducibility and scalability:

  • Steps :

    • Continuous glycosylation at 50°C with residence time of 10 min.

    • In-line desulfurization via UV irradiation.

  • Output : 90% conversion with 99% purity.

Purification and Characterization

Chromatographic Techniques

  • HPLC : C18 column, 10% MeCN/H₂O, 1 mL/min. Retention time: 12.3 min.

  • Recrystallization : Use ethanol-water (7:3) to isolate white crystalline product (m.p. 214–216°C).

Spectroscopic Validation

  • NMR : δH 8.12 (s, 1H, H8), 6.12 (d, J = 6.4 Hz, 1H, H1'), 4.98 (m, 1H, H3').

  • HRMS : [M+H]⁺ calcd. 268.1012, found 268.1009.

Comparative Analysis of Methods

MethodYield (%)β-SelectivityScalability
Koenigs-Knorr88–92>99%High
Mitsunobu70–7595%Moderate
Enzymatic80–85100%Low
Flow Chemistry90>99%High

The Koenigs-Knorr and flow chemistry methods are optimal for industrial-scale synthesis, while enzymatic routes suit lab-scale biocatalysis .

Chemical Reactions Analysis

HA-130 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

HA-130 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of autotaxin in various chemical processes.

    Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its role in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Purine and Sugar Moieties

Key analogs differ in substituents on the purine base or sugar moiety, influencing physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Sugar Modifications
Target Compound C₁₀H₁₃N₅O₅* ~299.24 2-Amino, 6-oxo (2R,4S,5S)-4-OH, 5-CH₂OH
3'-Deoxy-3'-fluoroguanosine (123402-21-1) C₁₀H₁₂FN₅O₄ 285.23 2-Amino, 6-oxo (2R,3S,4S,5R)-4-F, 3-OH, 5-CH₂OH
N6-Benzoyl-2'-deoxyadenosine hydrate (305808-19-9) C₁₈H₂₀N₅O₅·H₂O 403.39 N6-Benzoyl, 6-NH₂ 2'-Deoxyribose
8-Hydroxyguanosine analog (3868-31-3) C₁₀H₁₃N₅O₆ 299.24 2-Amino, 6-oxo, 8-OH (2R,3R,4S,5R)-3,4-diOH, 5-CH₂OH
4-Amino-sugar variant (CAS not listed) C₁₀H₁₄N₆O₄ 298.26 2-Amino, 6-oxo (2R,4S,5S)-4-NH₂, 5-CH₂OH

*Note: The molecular formula for the target compound is inferred based on structural analogs.

Antiviral Activity

Fluorinated nucleosides like 3'-Deoxy-3'-fluoroguanosine (123402-21-1) show inhibitory activity against RNA viruses by competing with natural nucleosides during replication .

Cancer Research

8-Hydroxyguanosine analogs (3868-31-3) induce oxidative DNA damage, triggering apoptosis in cancer cells .

Biological Activity

2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, commonly referred to as a derivative of deoxyguanosine, is a nucleoside analog with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antiviral and anticancer therapies.

The molecular formula for this compound is C10H13N5O4C_{10}H_{13}N_{5}O_{4}, with a molecular weight of approximately 267.24 g/mol. It exhibits a density of 2.08 g/cm³ and has a boiling point of 725.5°C at 760 mmHg. The compound is soluble in water and is sensitive to hydrolysis by dilute inorganic acids .

Property Value
Molecular FormulaC10H13N5O4C_{10}H_{13}N_{5}O_{4}
Molecular Weight267.24 g/mol
Density2.08 g/cm³
Boiling Point725.5°C
SolubilitySoluble in water

The biological activity of this compound primarily stems from its ability to mimic nucleosides, which allows it to interfere with nucleic acid synthesis. Its mechanism involves:

  • Inhibition of DNA and RNA Synthesis : By integrating into the nucleic acid structure, it disrupts normal replication and transcription processes.
  • Intercalation : The structure allows for intercalation within DNA strands, potentially leading to structural distortions that can inhibit polymerase activity.
  • Fluorescent Properties : The compound's unique photophysical properties make it useful as a fluorescent probe in molecular biology studies .

Biological Studies and Findings

Research has demonstrated various biological activities associated with this compound:

  • Antiviral Activity : Studies indicate that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives similar to this compound have shown efficacy against viruses such as HIV and Hepatitis C .
  • Anticancer Potential : The ability of this compound to disrupt DNA synthesis positions it as a candidate for cancer therapy. Research has highlighted its potential in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antiviral Efficacy : In a study examining the effects of various nucleoside analogs on viral replication, it was found that compounds similar to 2-amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one significantly reduced viral loads in infected cell cultures compared to controls .
  • Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines demonstrated that the introduction of this compound led to increased rates of apoptosis and reduced proliferation rates, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one to improve yield and purity?

  • Methodology : Use regioselective phosphorylation or phosphonate coupling strategies to stabilize intermediates. For example, phosphonate derivatives of structurally similar compounds have been synthesized via nucleophilic substitution under anhydrous conditions with catalytic bases like DBU (1,8-diazabicycloundec-7-ene) . Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended to isolate the target compound with >95% purity .

Q. What are the critical parameters for characterizing this compound’s stereochemistry and structural integrity?

  • Methodology : Employ X-ray crystallography to confirm absolute configuration, as demonstrated for related cyclopentyl purine derivatives . Complementary NMR analysis (1H, 13C, DEPT, and COSY) should focus on the tetrahydrofuran ring’s protons (δ 3.5–5.0 ppm) and purine moiety (δ 7.8–8.5 ppm). Assign stereochemistry using NOESY correlations between the hydroxyl groups and adjacent protons .

Q. How should I handle and store this compound to ensure stability during experiments?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light. The compound is hygroscopic and prone to oxidation; use vacuum-sealed vials with desiccants. For aqueous solutions, adjust pH to 6–7 and avoid prolonged exposure to temperatures >25°C .

Advanced Research Questions

Q. What mechanistic insights explain contradictory NMR data for this compound’s tautomeric forms in different solvents?

  • Methodology : Perform solvent-dependent NMR studies (DMSO-d6 vs. D2O) to analyze tautomerism. In DMSO, intramolecular hydrogen bonding stabilizes the 6(9H)-one tautomer, while in aqueous buffers, the 1H,9H-keto form dominates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model tautomeric equilibria and predict chemical shifts .

Q. How can I assess the environmental fate and biodegradation pathways of this compound?

  • Methodology : Use OECD 301F (Ready Biodegradability Test) to monitor mineralization via CO2 evolution. For advanced degradation studies, employ LC-HRMS to identify metabolites. Recent work on structurally similar purines revealed hydroxylation at the tetrahydrofuran ring and cleavage of the glycosidic bond as primary degradation pathways .

Q. What experimental designs are optimal for studying this compound’s interaction with viral polymerases?

  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified enzymes like HBV polymerase. For cellular assays, employ luciferase reporter systems in HepG2.2.15 cells to quantify antiviral activity. Dose-response curves (0.1–100 µM) and cytotoxicity controls (CC50 via MTT assay) are critical .

Q. How do I resolve discrepancies in reported cytotoxicity data across cell lines?

  • Methodology : Standardize assay conditions (e.g., serum-free media for 24-hour treatments) to minimize variability. Compare results using multiple assays (MTT, ATP-lite, and Annexin V/PI staining). For example, conflicting IC50 values in HeLa vs. HEK293 cells may arise from differences in nucleoside transporter expression .

Notes

  • For advanced studies, integrate computational modeling (e.g., molecular docking) with experimental data to validate mechanisms .

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